molecular formula C13H21N3 B1336945 4-(4-Propylpiperazin-1-yl)aniline CAS No. 927998-85-4

4-(4-Propylpiperazin-1-yl)aniline

Cat. No.: B1336945
CAS No.: 927998-85-4
M. Wt: 219.33 g/mol
InChI Key: GUSNDANPCWHFBH-UHFFFAOYSA-N
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Description

4-(4-Propylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H21N3 It consists of a piperazine ring substituted with a propyl group at one nitrogen atom and an aniline group at the other nitrogen atom

Scientific Research Applications

4-(4-Propylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

“4-(4-Propylpiperazin-1-yl)aniline” should be handled with care to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylpiperazin-1-yl)aniline typically involves the reaction of 4-chloroaniline with 1-propylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: this compound with reduced functional groups.

    Substitution: Various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(4-Propylpiperazin-1-yl)aniline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can influence mood and behavior, making it a candidate for the development of psychiatric medications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)aniline
  • 4-(4-Ethylpiperazin-1-yl)aniline
  • 4-(4-Butylpiperazin-1-yl)aniline

Uniqueness

4-(4-Propylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative offers a unique combination of steric and electronic effects, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(4-propylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNDANPCWHFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429361
Record name 4-(4-propylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927998-85-4
Record name 4-(4-propylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method described above for the synthesis of 4-(4-isopentylpiperazin-1-yl)aniline, treatment of 1-(4-nitrophenyl)-4-propylpiperazine (1.0 g, 4.01 mmol) with H2 and 10% Pd/C provided crude 4-(4-propylpiperazin-1-yl)aniline (0.99 g, 118% recovery due to incomplete removal of the solvent, >80% purity as determined by LC/MS analysis @ UV 254 nm detection,). The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H21N3, 219; [M+H]+ found, 220.
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4-(4-isopentylpiperazin-1-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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